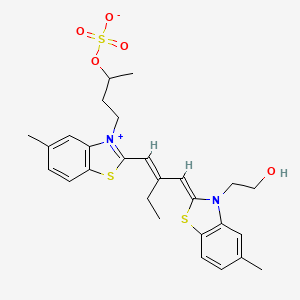
5'-O-(Dimethoxytrityl)-5,6-dihydrothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 5,6-dihydrothymidine, which is a derivative of thymidine. The DMT group is commonly used in oligonucleotide synthesis to protect the hydroxyl group from unwanted reactions during the assembly of DNA or RNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl chloride reagent. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the DMT ether linkage. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the protecting group .
Industrial Production Methods
Industrial production of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction environments to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine undergoes several types of chemical reactions, including:
Detritylation: The removal of the DMT protecting group using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.
Substitution: The hydroxyl group at the 5’-position can participate in nucleophilic substitution reactions once the DMT group is removed.
Common Reagents and Conditions
Detritylation: Common reagents include dichloroacetic acid and trichloroacetic acid.
Substitution: After detritylation, the free hydroxyl group can react with various phosphoramidites or other nucleophiles under basic conditions.
Major Products Formed
Scientific Research Applications
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary mechanism of action of 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the stepwise assembly of oligonucleotides. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or analysis .
Comparison with Similar Compounds
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxythymidine: Similar to 5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine but lacks the 5,6-dihydro modification.
5’-O-(Dimethoxytrityl)-uridine: Another nucleoside with a DMT protecting group, used in RNA synthesis.
Uniqueness
5’-O-(Dimethoxytrityl)-5,6-dihydrothymidine is unique due to its 5,6-dihydro modification, which can influence its reactivity and stability compared to other DMT-protected nucleosides. This modification can be advantageous in certain synthetic applications where enhanced stability or specific reactivity is desired .
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADILIXSAPFXMW-IBXIVLEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B568302.png)
![2-(1H-imidazol-1-yl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B568303.png)
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)




![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)





